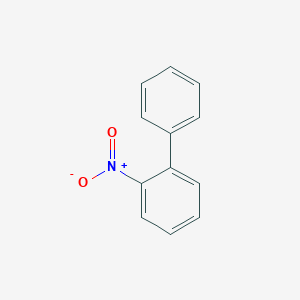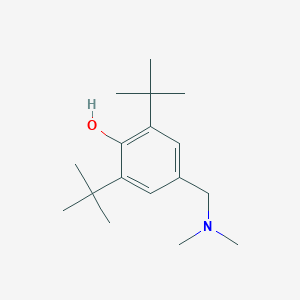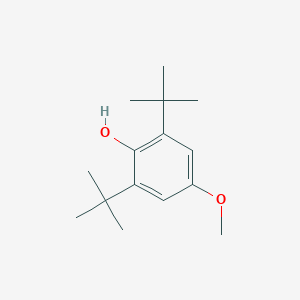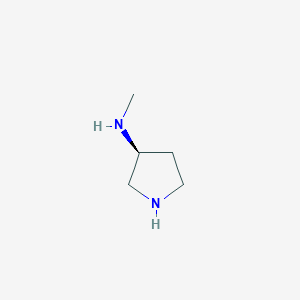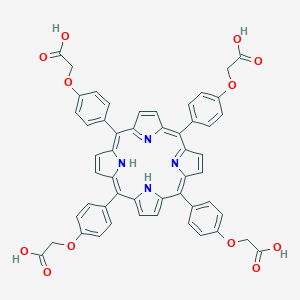
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine is a compound with the molecular formula C52H38N4O12 and a molecular weight of 910.89 . It is a solid substance that is stored under nitrogen at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large aromatic system consisting of four pyrrole rings connected by methine bridges . It also has four carboxymethyloxyphenyl groups attached to the porphyrin core .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high molecular weight of 910.89 .Scientific Research Applications
Synthesis of Cobalt Nitrosyl Porphyrins
This compound serves as a starting material in the synthesis of cobalt nitrosyl porphyrins, which are studied for their ability to bind and activate nitric oxide. This is significant in understanding various biological processes where nitric oxide plays a role .
Catalysis in Organic Oxidation Reactions
It acts as a versatile catalyst during the oxidation of a wide range of organic substrates with dioxygen, particularly in the presence of 2-methylpropanal under ambient conditions .
Nanozyme for Dopamine Determination
Functionalized with urchin-like CuCo2O4 structures, it exhibits excellent artificial nanozyme properties for the determination of dopamine, an important neurotransmitter .
Potential Therapeutic Applications
Cationic derivatives of this porphyrin have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .
Heavy Metal Analysis
This porphyrin can be used for the simultaneous analysis of metals like copper or cadmium by HPLC and is also capable of determining some heavy metals via UV/VIS spectroscopy .
Photodynamic Tumor Therapy (PDT) and Diagnosis
It finds its use in photodynamic tumor therapy and tumor diagnosis, leveraging its properties under light exposure to target and treat cancerous cells .
Sensor Technology
The compound is applicable in sensor technology, such as TNT detection, showcasing its versatility in chemical sensing applications .
Peroxidase-like Activity
When functionalized with NiCo2S4 yolk-shell nanospheres, it demonstrates excellent peroxidase-like activity, which is valuable in various biochemical assays .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53,56H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZJFIAJYZVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C=C4)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127812-08-2 |
Source


|
| Record name | 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



